molecular formula C13H21N3O3S B6770017 N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide

Cat. No.: B6770017
M. Wt: 299.39 g/mol
InChI Key: WRWIPXPNYMGKID-QWHCGFSZSA-N
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Description

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a pyrazole moiety, and an oxane ring

Properties

IUPAC Name

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-2-16-9-10(8-14-16)13-12(4-3-7-19-13)15-20(17,18)11-5-6-11/h8-9,11-13,15H,2-7H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWIPXPNYMGKID-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

    Cyclopropane Ring Formation: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Oxane Ring Formation: The oxane ring can be formed through an intramolecular cyclization reaction, typically involving an epoxide intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole or oxane rings.

    Reduction: Reduced forms of the sulfonamide or pyrazole moieties.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity. Alternatively, it could interact with a receptor, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide
  • N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanecarboxamide
  • N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanemethanesulfonamide

Uniqueness

N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

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